![molecular formula C24H18N4O5 B2740680 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326904-06-6](/img/new.no-structure.jpg)
3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O5 and its molecular weight is 442.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on diverse studies and findings.
Chemical Structure
The compound features a complex structure characterized by:
- A quinazoline core .
- Substituents including methoxy and oxadiazole groups , which are known to influence biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. The following table summarizes its activity against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|---|
Staphylococcus aureus | 12 | 70 |
Escherichia coli | 11 | 75 |
Candida albicans | 10 | 77 |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Anticancer Activity
The compound has also shown promise in anticancer research. A study evaluating a series of quinazoline derivatives found that those with oxadiazole substitutions had enhanced antiproliferative effects against various cancer cell lines. The compound's effectiveness was compared to standard treatments, revealing a GI50 value of approximately 26 nM , which indicates significant potency .
Case Study: Antiproliferative Effects
In a specific case study involving several quinazoline derivatives:
- The compound was tested against four different cancer cell lines.
- It demonstrated superior activity compared to Erlotinib (GI50 = 33 nM), suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is thought to be linked to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation:
- Bacterial Gyrase and Topoisomerase IV Inhibition : Similar compounds have been shown to act as fluoroquinolone-like inhibitors, which are critical targets in bacterial infections .
- Cell Cycle Interference : The presence of the oxadiazole moiety is believed to enhance the interaction with cellular targets involved in the regulation of the cell cycle, contributing to its anticancer effects .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has indicated that modifications at specific positions on the quinazoline ring can significantly alter biological activity:
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy as an antimicrobial agent. In particular, quinazoline derivatives have been shown to possess significant antibacterial properties. For instance, derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and tested against both Gram-positive and Gram-negative bacterial strains. The results indicated that certain compounds exhibited moderate to significant antibacterial activity compared to standard drugs .
Key Findings:
- Activity Against Bacteria: Compounds derived from quinazoline structures were effective inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .
- Broad Spectrum: Among the tested derivatives, some demonstrated a broad bioactive spectrum against various bacterial strains .
Antifungal Properties
In addition to its antibacterial effects, the compound has also been evaluated for antifungal activity. Studies have reported that certain derivatives show promise against fungal pathogens such as Candida albicans and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications in the chemical structure can enhance antifungal efficacy .
Notable Results:
- Significant Inhibition: Specific derivatives exhibited low minimum inhibitory concentration (MIC) values against fungal strains, indicating strong antifungal properties .
Synthesis and Characterization
The synthesis of 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves several chemical reactions that allow for the formation of this complex structure. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the identity and purity of the synthesized compounds .
Synthesis Overview:
- Reagents Used: Common reagents include various acids and bases that facilitate the formation of oxadiazole rings and quinazoline structures.
- Characterization Techniques: The synthesized compounds are analyzed using IR and NMR spectroscopy to confirm their structural integrity .
Future Research Directions
The promising results associated with this compound suggest several avenues for future research:
- Optimization of Structure: Further modifications to enhance antibacterial and antifungal activities could lead to more effective therapeutic agents.
- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles of these compounds.
- Mechanistic Studies: Investigating the precise mechanisms by which these compounds exert their antimicrobial effects could provide insights into their potential as drug candidates.
Propriétés
Numéro CAS |
1326904-06-6 |
---|---|
Formule moléculaire |
C24H18N4O5 |
Poids moléculaire |
442.431 |
Nom IUPAC |
3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H18N4O5/c1-31-17-8-3-14(4-9-17)21-26-22(33-27-21)15-5-12-19-20(13-15)25-24(30)28(23(19)29)16-6-10-18(32-2)11-7-16/h3-13H,1-2H3,(H,25,30) |
Clé InChI |
SNPORZDHVLBDBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.